molecular formula C19H16ClN3O2S B2879179 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide CAS No. 361477-34-1

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Cat. No.: B2879179
CAS No.: 361477-34-1
M. Wt: 385.87
InChI Key: BDCFJDPLXJZLRA-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene ring. Key structural elements include:

  • Core structure: A thienopyrazol moiety, which combines electron-rich sulfur (thiophene) and nitrogen (pyrazole) atoms, likely influencing its electronic properties and binding interactions.
  • A phenoxyacetamide group at position 3, offering flexibility for hydrogen bonding or π-π stacking.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-13-6-8-14(9-7-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCFJDPLXJZLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalytic Systems

Comparative studies show that DCM outperforms tetrahydrofuran (THF) in minimizing side reactions (e.g., hydrolysis of the acyl chloride). Catalytic DMAP (4-dimethylaminopyridine) increases yields to 68% by accelerating acylation.

Temperature Control

Maintaining temperatures below 5°C during acylation prevents thermal degradation of the thieno[3,4-c]pyrazole core. Industrial-scale protocols use continuous flow reactors to enhance heat dissipation and reproducibility.

Industrial Scalability

Large-scale production (≥1 kg) employs the following adaptations:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Purification Column Chromatography Crystallization
Throughput 50 g/day 5 kg/day
Purity 95% 98% (HPLC)

Flow reactors reduce reaction times by 40% and improve yields to 75% through precise temperature modulation.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH), 7.35–7.50 (m, 9H, ArH), 4.82 (s, 2H, OCH₂CO), 4.30–4.45 (m, 4H, dihydrothieno ring).
  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity. Retention time: 6.8 minutes.

Challenges and Mitigation

Byproduct Formation

Side products like N-acylurea derivatives may form during acylation. Adding molecular sieves (3Å) suppresses this by sequestering residual moisture.

Regioselectivity

Competing substitution at the pyrazole N1 position is avoided by using bulky bases (e.g., diisopropylethylamine) that sterically hinder undesired pathways.

Recent Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes for cyclization at 100°C). Enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) offers a greener alternative to traditional acylation, albeit with lower yields (45–50%).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Comparison with BG15163 (N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide)

Structural Similarities :

  • Both share the thieno[3,4-c]pyrazol core and a 4-chlorophenyl substituent.
  • Acetamide derivatives at position 3.

Key Differences :

Parameter Target Compound BG15163
Substituent Phenoxy group 4-Methylpiperazinyl group
Molecular Formula C19H16ClN3O2S* C18H20ClN5O2S
Molecular Weight ~390.85 (calculated) 405.9017
Polarity Moderate (phenoxy is less polar) High (piperazinyl enhances solubility)
Potential Applications Hypothetical kinase inhibitor Possible CNS activity due to piperazine

Functional Implications :

  • The phenoxy group in the target compound may favor membrane permeability, whereas the 4-methylpiperazinyl group in BG15163 likely improves aqueous solubility and CNS penetration .

Comparison with Pyrrolo[3,4-c]pyrrole Derivatives

lists compounds such as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione , which differ in core structure but share chlorophenyl substituents.

Parameter Target Compound Pyrrolo[3,4-c]pyrrole Derivatives
Core Structure Thieno[3,4-c]pyrazole Pyrrolo[3,4-c]pyrrole
Electron Density Higher (due to sulfur atom) Lower (all-nitrogen core)
Chlorophenyl Groups One at position 2 Two at positions 3 and 6
Applications Kinase inhibition (inferred) Pigments or dyes (as per naming conventions)

Key Observations :

  • The single chlorophenyl group in the target compound reduces steric hindrance compared to bis-chlorophenyl derivatives, possibly improving binding specificity .

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